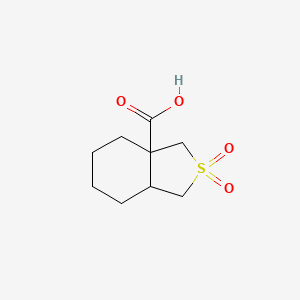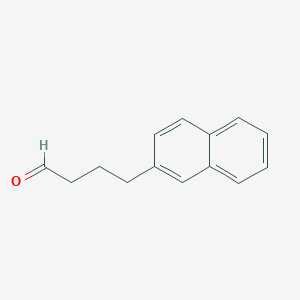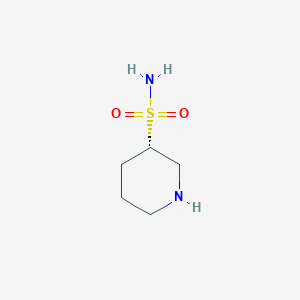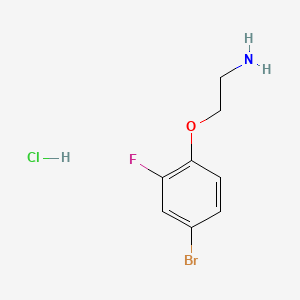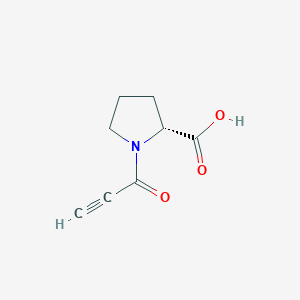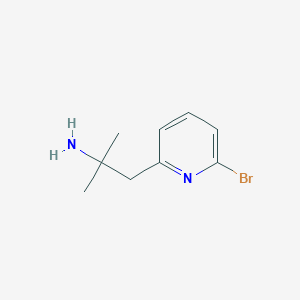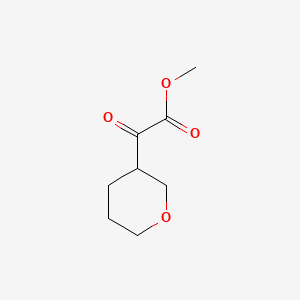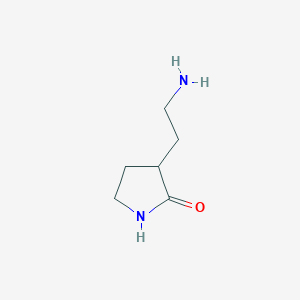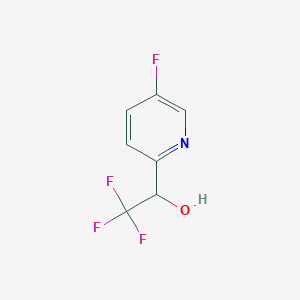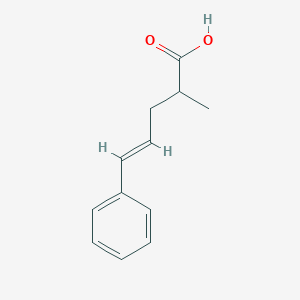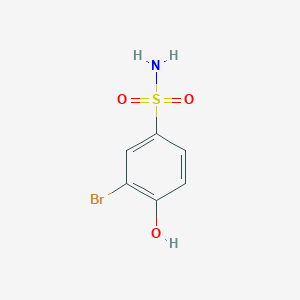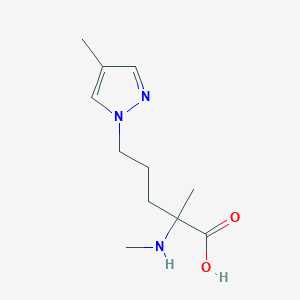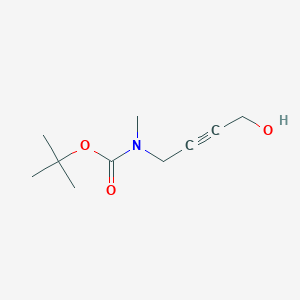
tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H17NO3 It is known for its unique structure, which includes a tert-butyl group, a hydroxybut-2-yn-1-yl group, and a methylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybut-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to create new compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cellular functions .
Medicine: It is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties and its ability to undergo various chemical transformations .
Mecanismo De Acción
The mechanism of action of tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the hydroxybut-2-yn-1-yl group.
tert-Butyl 4-(4-hydroxybut-2-ynyl)piperidine-1-carboxylate: Contains a piperidine ring instead of the methylcarbamate group.
Uniqueness: tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl N-(4-hydroxybut-2-ynyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,7-8H2,1-4H3 |
Clave InChI |
UEWJSCVDYDZNOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromo-4-methylphenyl)methyl]piperazine](/img/structure/B13547993.png)
